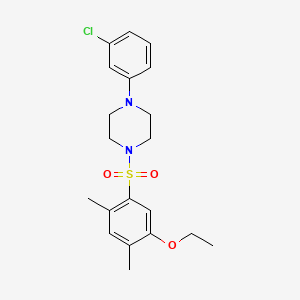

1-(3-Chlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine

Description

1-(3-Chlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a piperazine derivative featuring a 3-chlorophenyl group at position 1 and a sulfonyl-linked 5-ethoxy-2,4-dimethylbenzene moiety at position 2. Its molecular formula is C₂₁H₂₆ClN₂O₃S, with a molecular weight of 436.96 g/mol. The compound’s structural complexity, including the ethoxy group and dual methyl substitutions on the benzene ring, distinguishes it from other piperazine derivatives.

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O3S/c1-4-26-19-14-20(16(3)12-15(19)2)27(24,25)23-10-8-22(9-11-23)18-7-5-6-17(21)13-18/h5-7,12-14H,4,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZRRHJIRUUDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Chlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its effects on serotonin receptors, which are crucial in the treatment of various psychiatric disorders.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C21H25ClN2O4S

- Molecular Weight : 432.96 g/mol

The structure includes a piperazine ring substituted with a chlorophenyl group and a sulfonyl moiety, which enhances its biological activity.

1. Antidepressant Effects

Recent studies have highlighted the antidepressant-like activity of compounds similar to 1-(3-Chlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine. Research indicates that compounds targeting the 5-HT1A and 5-HT7 serotonin receptors exhibit significant antidepressant properties:

- 5-HT1A Receptor : This receptor is implicated in mood regulation. Compounds that act as agonists or antagonists can modulate serotonin levels in the brain, influencing mood and anxiety.

- 5-HT7 Receptor : Antagonism of this receptor has been associated with antidepressant effects, as it plays a role in neurogenesis and mood regulation.

In a study evaluating dual-action compounds like 1-(3-Chlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine, significant improvements were observed in animal models subjected to the forced swim test (FST), a common assay for assessing antidepressant activity .

2. Safety Profile

The safety profile of this compound was assessed through various in vitro tests, including hepatotoxicity and CYP3A4 inhibition. The results indicated that while some structural analogs showed promising biological activity, they also required careful evaluation regarding their metabolic pathways and potential toxic effects .

Table of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | 5-HT1A and 5-HT7 receptor modulation | |

| Hepatotoxicity | Evaluated in HepG2 cell line | |

| CYP3A4 Inhibition | Potential interaction with drug metabolism |

Case Studies

Several case studies have explored the efficacy of piperazine derivatives similar to 1-(3-Chlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine:

- Study A : Investigated the effects of a related compound on depressive behaviors in mice. Results showed a significant reduction in immobility time during the FST, suggesting potent antidepressant effects.

- Study B : Focused on the pharmacokinetics of piperazine derivatives, indicating that modifications to the sulfonamide group can enhance bioavailability and therapeutic efficacy.

Chemical Reactions Analysis

Reaction Types and Conditions

Reaction Analysis

-

Sulfonylation : The sulfonyl group is introduced via nucleophilic displacement of a chloride ion by the piperazine nitrogen. This reaction is critical for enhancing the compound’s solubility and biological activity .

-

Alkylation/Methylation : These reactions modify the electronic and steric properties of the aromatic ring, influencing the compound’s interaction with biological targets .

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may cleave, leading to degradation products such as sulfonic acids and amines .

-

Oxidation : The piperazine ring or chlorophenyl group may undergo oxidation, forming N-oxides or hydroxylated derivatives, which could alter pharmacokinetic profiles .

Comparison with Similar Compounds

Structural Variations and Key Features

The table below highlights structural differences and similarities with analogous compounds:

Impact of Substituents on Properties

Ethoxy Group: The 5-ethoxy group in the target compound likely enhances aqueous solubility compared to methoxy or methyl substituents (e.g., tetramethylbenzenesulfonyl in ).

Sulfonyl Linkage : The benzenesulfonyl moiety facilitates strong hydrogen bonding and enzyme/receptor interactions, a feature shared with compounds in .

Chlorophenyl Group : The 3-chlorophenyl substitution is critical for receptor binding specificity. Analogous 4-chlorophenyl derivatives exhibit reduced activity in some studies .

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility : The ethoxy group improves solubility over fully methylated analogs (e.g., tetramethylbenzenesulfonyl in ).

- Binding Affinity : The dimethyl substitution on the benzene ring may enhance hydrophobic interactions with target proteins compared to single-methyl derivatives .

- Toxicity : Chlorophenyl groups can increase hepatotoxicity risk, necessitating structure-activity relationship (SAR) studies to balance efficacy and safety .

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Chlorophenyl)-4-(5-ethoxy-2,4-dimethylbenzenesulfonyl)piperazine, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions starting with a piperazine core. A common approach includes:

Nucleophilic substitution : Reacting 1-(3-chlorophenyl)piperazine with 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Yield Optimization : Control reaction temperature (0–5°C during sulfonylation) and stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride) to minimize side products .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperazine ring integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment (>98%) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 463.12) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

Methodological Answer:

Functional Group Variation : Synthesize analogs by replacing the 3-chlorophenyl or sulfonyl group. Test in vitro bioassays (e.g., antimicrobial, anticancer) to identify critical moieties .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity toward targets like dopamine receptors or microbial enzymes .

Data Correlation : Compare bioactivity (IC, MIC) with electronic (Hammett constants) and steric (Taft parameters) descriptors .

Advanced: How should researchers address contradictions in reported biological activities of sulfonylpiperazines?

Methodological Answer:

Contradictions (e.g., antimicrobial vs. antipsychotic activity) may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Subtleties : Compare substituent effects (e.g., nitro vs. methoxy groups) using matched molecular pair analysis .

- Target Selectivity : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify off-target interactions .

Advanced: What strategies improve reaction yields in multi-step syntheses of such piperazine derivatives?

Methodological Answer:

- Intermediate Stabilization : Protect amine groups (e.g., Boc protection) during sulfonylation to prevent side reactions .

- Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride coupling .

- Solvent Selection : Replace DMF with THF for better solubility of hydrophobic intermediates .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .

- Waste Disposal : Neutralize acidic/byproduct residues with sodium bicarbonate before disposal .

Advanced: How can X-ray crystallography and computational modeling resolve conformational ambiguities?

Methodological Answer:

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Analyze to determine dihedral angles between the piperazine ring and aromatic substituents .

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and compare with crystallographic data to validate electronic effects on conformation .

Advanced: How do reactive functional groups (e.g., sulfonyl, ethoxy) influence stability during storage?

Methodological Answer:

- Sulfonyl Group Stability : Store under inert gas (argon) at -20°C to prevent hydrolysis .

- Ethoxy Group Oxidation : Add antioxidants (BHT, 0.01% w/w) to ethoxy-containing analogs to inhibit radical formation .

- Accelerated Stability Testing : Use 40°C/75% RH conditions for 4 weeks (ICH Q1A guidelines) to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.